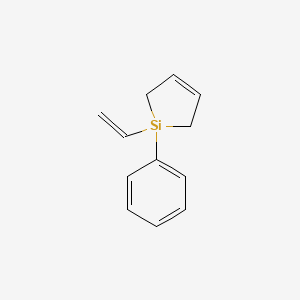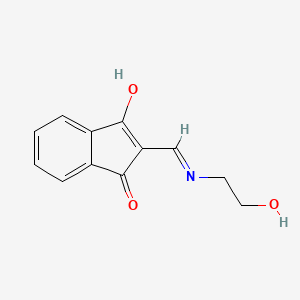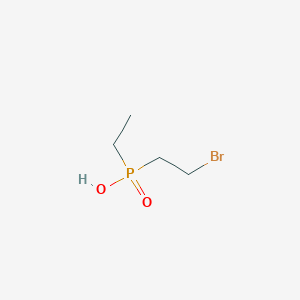
(2-Bromoethyl)ethylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound characterized by the presence of a bromoethyl group attached to an ethylphosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)ethylphosphinic acid typically involves the reaction of ethylphosphinic acid with a bromoethylating agent. One common method is the reaction of ethylphosphinic acid with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylphosphinic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)ethylphosphinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphinic acid moiety can be oxidized to phosphonic acid derivatives.
Reduction: The bromoethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Products include phosphonic acid derivatives.
Reduction: Products include ethylphosphinic acid derivatives.
Applications De Recherche Scientifique
(2-Bromoethyl)ethylphosphinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)ethylphosphinic acid involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-phosphorus bonds. The phosphinic acid moiety can participate in coordination chemistry, forming complexes with metal ions and other electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of phosphinic acid.
(2-Bromoethyl)phosphinic acid diethyl ester: An ester derivative with different reactivity and solubility properties.
(2-Bromoethyl)phosphinic acid dimethyl ester: Another ester derivative with distinct chemical behavior.
Uniqueness
(2-Bromoethyl)ethylphosphinic acid is unique due to its specific combination of a bromoethyl group and an ethylphosphinic acid moiety. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis and materials science.
Propriétés
Numéro CAS |
51648-91-0 |
|---|---|
Formule moléculaire |
C4H10BrO2P |
Poids moléculaire |
201.00 g/mol |
Nom IUPAC |
2-bromoethyl(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H10BrO2P/c1-2-8(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
Clé InChI |
YHQLQCMSBGVWRC-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



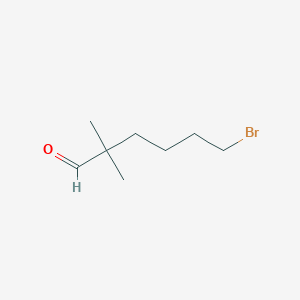

![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
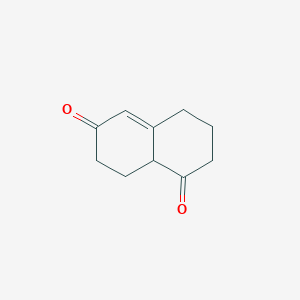
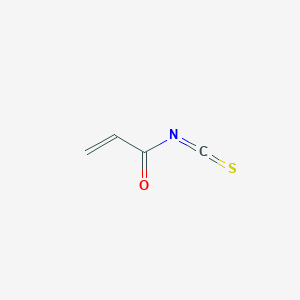
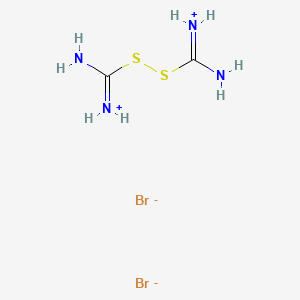
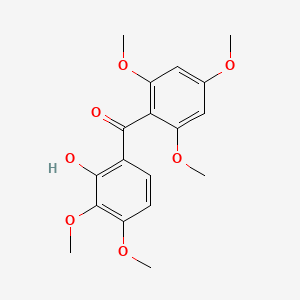
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
